N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound characterized by its unique molecular structure and potential biological activities. This compound is part of a broader class of oxadiazole derivatives, which are known for their diverse applications in medicinal chemistry and materials science. The compound is identified by the CAS number 922475-82-9 and has a molecular formula of CHNOS, with a molecular weight of 397.4 g/mol .
The compound can be sourced from various chemical suppliers and research institutions. It is often synthesized in laboratory settings due to its complex structure, which involves multiple synthetic steps.
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound also features a sulfonyl group, which enhances its reactivity and potential biological activity.
The synthesis of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide consists of a benzofuran core linked to an oxadiazole ring through an ethylene bridge that carries a phenylsulfonyl substituent. The presence of functional groups such as acetamide contributes to its chemical reactivity.
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions:
The mechanism of action for N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide involves interactions with specific biological targets:
While specific physical properties such as density and boiling point are not readily available for this compound, it is known that oxadiazoles generally exhibit moderate solubility in organic solvents.
The chemical properties include:
Relevant data on solubility and stability should be further investigated through experimental studies .
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific applications:
The synthesis of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide relies on sequential hydrazide cyclization to construct the 1,3,4-oxadiazole core. A validated four-step pathway initiates with benzoic acid activation to ethyl benzoate, followed by hydrazide formation with hydrazine hydrate (Step 1-2) [1]. The pivotal cyclization step (Step 3) employs carbon disulfide (CS₂) under basic reflux (KOH/ethanol) to convert benzohydrazide into 5-phenyl-1,3,4-oxadiazole-2-thiol (75–82% yield) [1] [3]. Final functionalization (Step 4) involves S-alkylation with 2-bromo-N-(2-(phenylsulfonyl)ethyl)acetamide in DMF using NaH as base, yielding the target acetamide derivative (68–75% yield after crystallization) [3] [8]. Critical side-reactions include:
Table 1: Key Parameters in Hydrazide Cyclization Pathway
Step | Reactant | Product | Conditions | Yield (%) |
---|---|---|---|---|
1 | Benzoic acid | Ethyl benzoate | Ethanol/H₂SO₄, reflux | 85–90 |
2 | Ethyl benzoate | Benzohydrazide | NH₂NH₂·H₂O, ethanol, reflux | 88–92 |
3 | Benzohydrazide + CS₂ | 5-Phenyl-1,3,4-oxadiazole-2-thiol | KOH/ethanol, reflux | 75–82 |
4 | Oxadiazole-thiol + Bromoacetamide | Target acetamide | NaH/DMF, 25°C, 4h | 68–75 |
Electrophilic functionalization of the 1,3,4-oxadiazole ring enables C-5 side-chain diversification essential for phenylsulfonylethyl attachment. Key approaches include:
Table 2: Electrophiles for Oxadiazole C-5 Modification
Electrophile | Product | Reaction Rate (k, s⁻¹) | Limitations |
---|---|---|---|
2-Bromo-N-(2-(phenylsulfonyl)ethyl)acetamide | Target acetamide | 4.2 × 10⁻³ | Sensitive to aqueous hydrolysis |
Chloroacetyl chloride | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | 2.8 × 10⁻³ | Requires anhydrous conditions |
Benzyl bromide | 5-Benzyl-2-(phenylsulfonyl)ethyl-oxadiazole | 1.1 × 10⁻³ | Low electrophilicity of benzyl halides |
Polar aprotic solvents critically stabilize electrophilic intermediates and oxadiazole anions during S-alkylation:
Table 3: Solvent Effects on S-Alkylation Efficiency
Solvent | Relative Permittivity (ε) | Anion Solvation Capacity | Yield (%) | Key Side Product |
---|---|---|---|---|
DMF | 36.7 | High | 75 | None |
Acetonitrile | 37.5 | Moderate | 58* | Hydrolyzed bromoacetamide |
THF | 7.6 | Low | 52 | Di-oxadiazole ether |
DMSO | 46.7 | Very High | 78 | Oxadiazole hydrolysis |
*With 0.1 equiv. TBAB as phase-transfer catalyst [5].
Base selection dictates efficiency in deprotonating oxadiazole thiols and facilitating S-alkylation:
Table 4: Base Catalysis Performance in Sulfonamide Coupling
Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Side Products (%) |
---|---|---|---|---|---|
NaH | DMF | 0.5 | 25 | 84 | <5 (ether) |
LiH | DMF | 0.5 | 25 | 82 | <3 (hydrolysis) |
K₂CO₃ | Acetonitrile | 8 | 80 | 68 | 15 (di-alkylated) |
K₂CO₃/TBAB | Acetonitrile/H₂O | 6 | 80 | 75 | 8 (hydrolysis) |
Comprehensive Compound Table
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: